4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE
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Overview
Description
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a sulfamoyl group, a cyano group, and a benzodioxol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxol Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Sulfamoyl Group: This step involves the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions.
Coupling with the Benzamide Core: The final step involves the coupling of the intermediate with a benzamide derivative, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.
Induce Apoptosis: In cancer cells, it can induce programmed cell death through various pathways.
Comparison with Similar Compounds
Similar Compounds
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-BENZOIC ACID: Similar structure but lacks the benzodioxol moiety.
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE: Contains a benzothiazol moiety instead of benzodioxol.
Uniqueness
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the benzodioxol moiety, in particular, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S/c20-5-7-24(8-6-21)30(26,27)15-3-1-13(2-4-15)19(25)23-16-10-18-17(28-12-29-18)9-14(16)11-22/h1-4,9-10H,5-8,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVWILUBEFDTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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